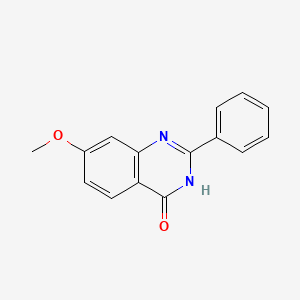

7-Methoxy-2-phenylquinazolin-4(3H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methoxy-2-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Anticancer Activity

7-Methoxy-2-phenylquinazolin-4(3H)-one has shown promising anticancer properties. In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma. For instance, a series of quinazolinone derivatives were synthesized and tested, showing effective inhibition of cancer cell proliferation with a favorable safety profile on non-cancerous cells .

Anticonvulsant Effects

Research indicates that quinazolinone derivatives possess anticonvulsant activities. A related compound demonstrated efficacy in reducing seizure activity in animal models without exhibiting neurotoxicity or hepatotoxicity. This suggests that this compound may also have similar therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within minutes. However, it also exhibits a short half-life, indicating a need for careful dosing strategies to maintain therapeutic levels . The compound's distribution in liver and adipose tissues further supports its role in metabolic regulation.

Case Study 1: Cancer Treatment

A study synthesized several derivatives of quinazolinones, including this compound, which were tested against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Metabolic Disorders

In a model of high-fat diet-induced obesity, administration of this compound resulted in reduced liver fat accumulation and improved insulin sensitivity. The compound enhanced the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, suggesting its utility in treating metabolic syndrome .

Data Tables

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-2-phenylquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via cyclocondensation of 2-amino-5-methoxybenzamide with benzaldehyde in methanol under acidic catalysis (acetic acid). Key parameters include stoichiometric ratios (1:1 molar ratio of amine and aldehyde), reflux conditions, and reaction time (monitored via TLC). Post-synthesis purification via recrystallization yields a white solid with ~86% efficiency . Optimization may involve adjusting solvent polarity, acid catalyst concentration, or microwave-assisted synthesis to reduce time and improve yield.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6) confirm substituent positions (e.g., methoxy at δ 3.92 ppm, aromatic protons at δ 7.47–8.19 ppm) .

- LC-MS/HRMS : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., 252–255°C) ensures purity .

- Elemental Analysis : Matches theoretical vs. experimental C/H/N percentages to confirm stoichiometry .

Q. What preliminary assays are used to evaluate the biological activity of quinazolin-4(3H)-one derivatives?

- Antioxidant Screening : Use DPPH/ABTS radical scavenging assays with IC50 quantification. Derivatives with methoxy/phenyl groups (e.g., 7-methoxy-2-phenyl) show significant activity (p<0.5 in Table 3) .

- Enzyme Inhibition : For acetylcholinesterase (AChE), apply Ellman’s assay with spectrophotometric detection of thiocholine derivatives (IC50 range: 1.8–4.2 mg/mL) .

Advanced Research Questions

Q. How do structural modifications at the C6 and C7 positions of the quinazolinone core influence antioxidant and anticholinesterase efficacy?

- SAR Insights :

- C6 Substituents : Electron-donating groups (e.g., methoxy, fluorophenyl) enhance antioxidant activity by stabilizing radical intermediates . Chlorophenyl groups may increase lipophilicity, improving blood-brain barrier penetration for neuroactive derivatives .

- C7 Methoxy : Enhances AChE inhibition by mimicking the acetylcholine structure, as seen in 6,7-dimethoxy derivatives with IC50 comparable to donepezil (2.4 mg/mL) .

Q. What methodologies address contradictions in biological activity data across studies (e.g., varying IC50)?

- Data Harmonization :

- Standardized Assay Conditions : Control pH, temperature, and enzyme/substrate concentrations (e.g., Ellman’s assay at 412 nm with 5,5’-dithiobis-2-nitrobenzoic acid) .

- Statistical Rigor : Triplicate experiments with ANOVA/p-value analysis (e.g., p<0.05 for antiamyloid activity vs. GV-791 reference) .

- Meta-Analysis : Compare IC50 values across studies using normalized units (e.g., µM instead of mg/mL) and adjust for assay variability (e.g., substrate batch differences) .

Q. How can computational tools guide the optimization of quinazolin-4(3H)-one derivatives for dual AChE and amyloid-beta targeting?

- In Silico Strategies :

- Docking Studies : Simulate binding to AChE (PDB ID: 4EY7) and amyloid-beta (PDB ID: 1IYT) to prioritize substituents with dual affinity .

- QSAR Modeling : Develop regression models linking substituent descriptors (e.g., logP, polar surface area) to activity. For example, hydrophobic groups at C2-phenyl improve membrane permeability .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

属性

IUPAC Name |

7-methoxy-2-phenyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-7-8-12-13(9-11)16-14(17-15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYBGHNSUCIPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。